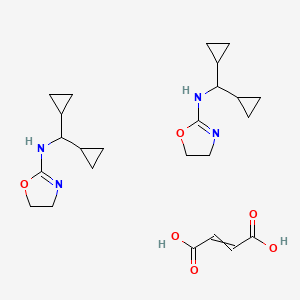
Calcitriol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcitriol-d6 is a deuterated form of calcitriol, which is the active metabolite of vitamin D3. It is used primarily as an internal standard in mass spectrometry for the quantification of calcitriol. The compound is labeled with six deuterium atoms, making it useful in various analytical applications due to its stability and distinguishable mass .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcitriol-d6 is synthesized through a multi-step process that involves the hydroxylation of vitamin D3. The initial step involves the conversion of vitamin D3 to 25-hydroxy vitamin D3 in the liver. This is followed by further hydroxylation at the 1α-position in the kidney to form calcitriol. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the purity and stability of the compound. The process includes solid-phase extraction and the use of specific reagents like acetonitrile and ammonium trifluoroacetate for chromatographic separation .
Análisis De Reacciones Químicas
Types of Reactions
Calcitriol-d6 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetonitrile, ammonium trifluoroacetate, and chloroform. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound include its hydroxylated and oxidized derivatives. These products are crucial for its application in analytical and research settings .
Aplicaciones Científicas De Investigación
Calcitriol-d6 is widely used in scientific research due to its stability and distinguishable mass. Some of its key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of calcitriol and its metabolites.
Biology: Employed in studies related to vitamin D metabolism and its effects on various biological processes.
Industry: Applied in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
Calcitriol-d6 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the transcription of various genes involved in calcium and phosphate homeostasis. The binding of this compound to the receptor leads to the activation of signaling pathways that promote the absorption of calcium and phosphate from the intestines, reabsorption in the kidneys, and release from bones . This mechanism is crucial for maintaining healthy bone growth and remodeling .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to calcitriol-d6 include:
Calcitriol: The non-deuterated form of calcitriol, which is the active metabolite of vitamin D3.
Cholecalciferol: The parent compound of vitamin D3, which is converted to calcifediol in the liver.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in research and analytical applications where accurate measurement of calcitriol levels is required .
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
Clave InChI |
GMRQFYUYWCNGIN-OWKVYBDPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)

![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)




![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)

![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)
